(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Catalog No.
S1923394
CAS No.
308103-49-3
M.F
C11H14BrFN2
M. Wt
273.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2....

CAS Number

308103-49-3

Product Name

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

IUPAC Name

(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

InChI

InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1

InChI Key

HDMUZFRUGPXOBN-ROLPUNSJSA-N

SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br
  • Proteomics Research:This compound falls under the category of acyclic diazabicycloalkanes, which have been explored for their ability to inhibit enzymes involved in protein degradation. Specifically, (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide may act as a selective inhibitor of the 26S proteasome, a large protein complex responsible for breaking down proteins in cells. PubChem, National Institutes of Health: By inhibiting the 26S proteasome, researchers can study the effects of altered protein degradation on various cellular processes.

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide, also known as (-)-fluorophenyl-FKBP12 ligand, is a synthetic small molecule. Its origin lies in the development of specific ligands for FKBP12, a protein involved in protein folding and immunosuppression []. This compound holds significance in scientific research due to its potential applications in understanding protein-ligand interactions and modulation of FKBP12 function.


Molecular Structure Analysis

The compound possesses a bicyclic diazabicyclo[2.2.1]heptane core structure with a nitrogen atom at each bridgehead carbon (C-1 and C-4). The stereochemistry is denoted as (1S,4S), indicating the specific spatial arrangement of substituents around these bridgehead carbons. A 4-fluorophenyl ring is attached at the C-2 position, and the molecule exists as a hydrobromide salt, with a bromide ion (Br⁻) associated with a protonated secondary amine group.


Chemical Reactions Analysis

Specific information on the synthesis of this particular compound is limited, but the general synthesis of related diazabicyclo[2.2.1]heptane derivatives often involves reductive amination reactions []. The hydrobromide salt formation likely involves the reaction of the free amine with hydrobromic acid (HBr).

This compound acts as a specific ligand for FKBP12 protein. It binds to the FKBP12 binding pocket, potentially interfering with its natural protein-protein interactions and modulating its cellular function []. The exact mechanism of action might involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the amino acid residues within the FKBP12 binding pocket. Further research is needed to elucidate the detailed mechanism at the molecular level.

Dates

Modify: 2024-04-14

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